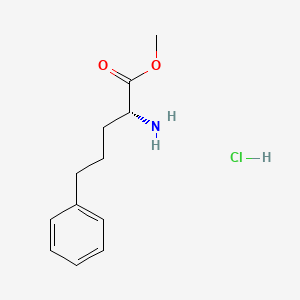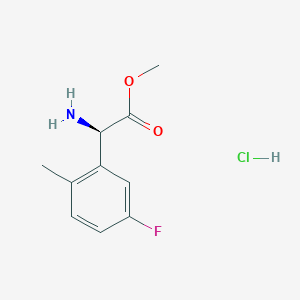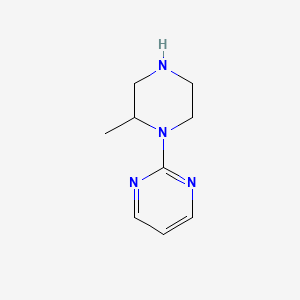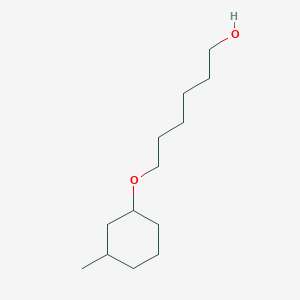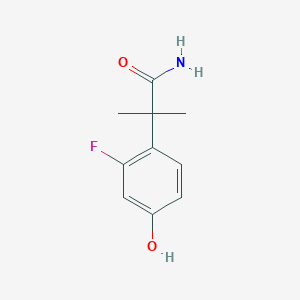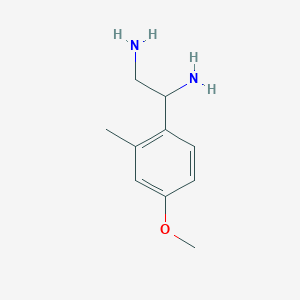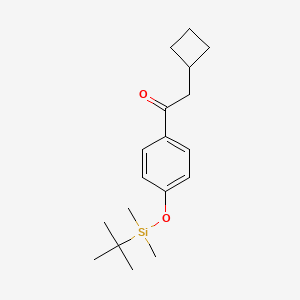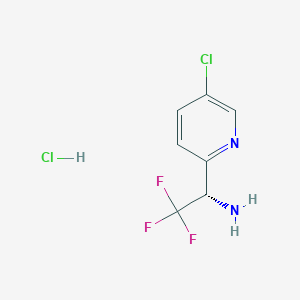
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroethanamine backbone with a chloropyridinyl substituent, making it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloropyridin-2-yl and 2,2,2-trifluoroethanamine.
Coupling Reaction: The 5-chloropyridin-2-yl is coupled with 2,2,2-trifluoroethanamine under specific reaction conditions, often involving a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures consistent quality and yield, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine moiety enhances its binding affinity and selectivity, while the chloropyridinyl group contributes to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-2-(5-chloropyridin-2-yl)ethanol: Shares a similar pyridinyl structure but differs in the functional groups attached to the ethane backbone.
2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: Contains a trifluoromethyl group and a pyridinyl ring, similar to the trifluoroethanamine moiety.
Uniqueness
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its specific combination of trifluoroethanamine and chloropyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.
Properties
Molecular Formula |
C7H7Cl2F3N2 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1S)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
InChI Key |
HTPLKQGHTDEACR-RGMNGODLSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Cl)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


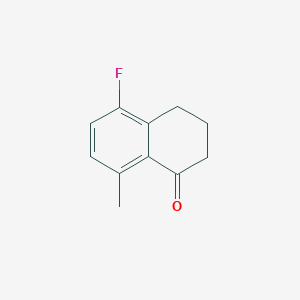
![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)
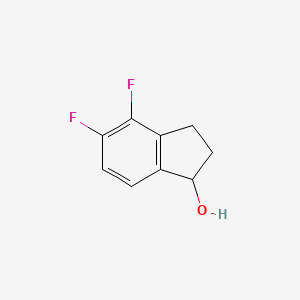
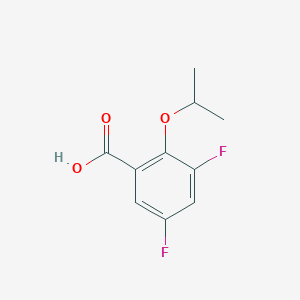
![2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13041197.png)
